

Safety and Toxicity Profile of 13-Dehydroxyindaconitine: A Technical Guide

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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

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Introduction

13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii. Like other alkaloids from this genus, it possesses a complex chemical structure and the potential for significant biological activity. While research has suggested potential therapeutic applications, including antioxidant effects, a comprehensive understanding of its safety and toxicity profile is paramount for any further development. This technical guide provides an in-depth overview of the known and extrapolated safety and toxicity data for **13-Dehydroxyindaconitine**, drawing from studies on closely related Aconitum alkaloids.

Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₃₄ H ₄₇ NO ₁₀	[1]
Molecular Weight	629.74 g/mol	[2]
CAS Number	4491-19-4	[2]
Appearance	Needles from ether	[2]
Solubility	Soluble in acetone, chloroform, alcohol, ether; practically insoluble in water, petroleum ether	[2]

Toxicological Data Summary

Direct quantitative toxicological data, such as the median lethal dose (LD50), for **13-Dehydroxyindaconitine** is not readily available in published literature. However, by examining the toxicity of structurally similar diester-diterpenoid alkaloids (DDAs) from Aconitum species, a qualitative and semi-quantitative assessment can be inferred. The toxicity of these alkaloids is primarily attributed to their cardiotoxicity and neurotoxicity.

Table 1: Acute Toxicity of Structurally Related Aconitum Alkaloids

Alkaloid	Animal Model	Route of Administration	LD50 (mg/kg)	Reference
Aconitine	Mouse	Oral	1.8	[3]
Aconitine	Mouse	Intravenous	~0.047	[3]
Aconitine	Rat	Intravenous	0.064	[4]
Mesaconitine	Rat	Tail Vein Intravenous	0.1580 (MLD)	[5]
Hypaconitine	Rat	Tail Vein Intravenous	0.2919 (MLD)	[5]
Lappaconitine	Mouse	Not Specified	~5	[6]

MLD: Minimum Lethal Dose

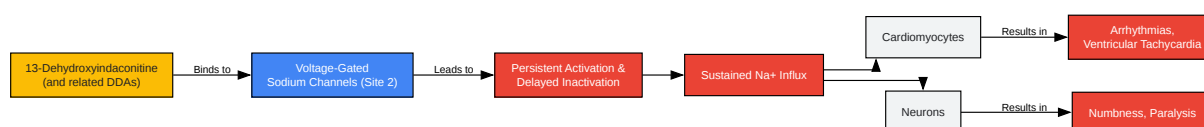
The high toxicity of aconitine and its analogues, particularly via intravenous administration, underscores the potential risks associated with this class of compounds. The primary mechanism of toxicity involves the persistent activation of voltage-gated sodium channels.[7]

Mechanism of Toxicity

The primary mechanism of toxicity for diester-diterpenoid Aconitum alkaloids involves their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues such as the myocardium, nerves, and muscles.

Key Toxicological Pathways:

- **Persistent Activation of Sodium Channels:** These alkaloids bind to site 2 of the α -subunit of VGSCs, leading to a delay in repolarization and a state of persistent activation. This results in a continuous influx of sodium ions.[7]
- **Cardiotoxicity:** The sustained sodium influx in cardiomyocytes disrupts the normal cardiac action potential, leading to arrhythmias, ventricular tachycardia, and potentially fatal cardiac arrest.[8]
- **Neurotoxicity:** In the nervous system, the persistent depolarization of neurons can lead to initial stimulation followed by paralysis. Symptoms include numbness, tingling, and motor weakness.[9]



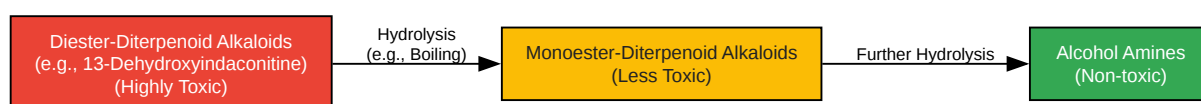
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Figure 1: Mechanism of Aconitum Alkaloid Toxicity.

Structure-Activity Relationship and Detoxification

The toxicity of Aconitum alkaloids is intrinsically linked to their chemical structure. The diester groups at the C-8 and C-14 positions are critical for high toxicity. Hydrolysis of these ester linkages, which can occur through processing methods like boiling, results in monoester derivatives and eventually alcohol amines, which are significantly less toxic.[9]

13-Dehydroxyindaconitine possesses ester functionalities, suggesting it likely shares the high toxicity characteristic of other DDAs.



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Figure 2: Detoxification of Aconitum Alkaloids through Hydrolysis.

Experimental Protocols for Toxicity Assessment

While specific protocols for **13-Dehydroxyindaconitine** are not available, the following are general methodologies employed for assessing the toxicity of Aconitum alkaloids.

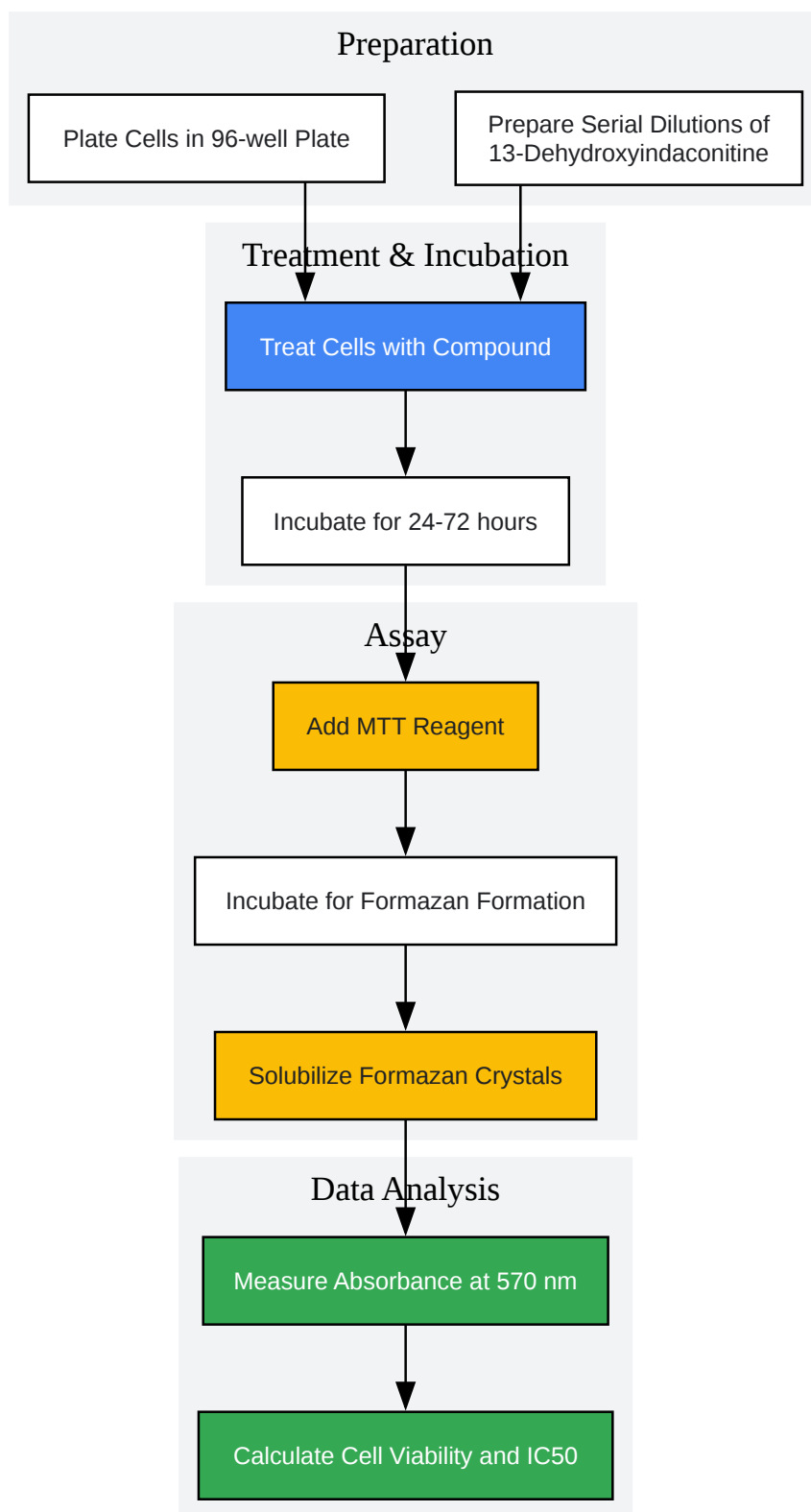
In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

- **Cell Culture:** Plate cells (e.g., H9c2 cardiomyocytes or SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- **Treatment:** Prepare serial dilutions of **13-Dehydroxyindaconitine** in the appropriate cell culture medium. Replace the existing medium with the treatment medium.
- **Incubation:** Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.



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Figure 3: Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.

Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

This method is used to determine the LD50 value and observe signs of toxicity.

Protocol:

- Animal Model: Use a single sex of mice or rats (e.g., female Sprague-Dawley rats).
- Dosing: Administer a single oral dose of **13-Dehydroxyindaconitine** to one animal. The starting dose is selected based on available information.
- Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
- Dose Adjustment:
 - If the animal survives, the next animal is given a higher dose.
 - If the animal dies, the next animal is given a lower dose.
- Procedure Continuation: Continue this sequential dosing until the stopping criteria are met (typically after a series of reversals in outcome).
- LD50 Calculation: Calculate the LD50 using the maximum likelihood method.
- Necropsy: Perform a gross necropsy on all animals at the end of the study.

Conclusion

While direct toxicological data for **13-Dehydroxyindaconitine** is scarce, its structural similarity to highly toxic Aconitum alkaloids, such as aconitine, strongly suggests a significant potential for cardiotoxicity and neurotoxicity. The primary mechanism of action is expected to be the persistent activation of voltage-gated sodium channels. Any research or development involving **13-Dehydroxyindaconitine** must be conducted with extreme caution, employing appropriate safety measures. Further in vitro and in vivo toxicological studies are imperative to definitively characterize its safety profile and determine any potential therapeutic window.

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References

- 1. Indaconitine | C₃₄H₄₇NO₁₀ | CID 60208143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indaconitine [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wikem.org [wikem.org]
- 9. researchgate.net [researchgate.net]
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